molecular formula C7H14ClNO2 B13460530 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13460530
M. Wt: 179.64 g/mol
InChI Key: NSBZVZDGQAOARB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an aminoethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and receptor-mediated actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclobutane derivatives. This structural feature allows for diverse applications in various fields of research and industry.

Biological Activity

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride, a derivative of cyclobutane, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a class of aminocyclobutanecarboxylic acids (AACB), which have been shown to exhibit various biological effects, including antitumor, analgesic, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula for this compound is C7H12ClN2O2C_7H_{12}ClN_2O_2. The compound features a cyclobutane ring with an aminoethyl side chain and a carboxylic acid functional group, which are critical for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It acts as an inhibitor of tumor growth and has been identified as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various cancer pathways. Studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cells in vitro and in vivo .

Neuroprotective Effects

The compound also displays neuroprotective effects , particularly through its interaction with NMDA receptors. By modulating excitatory neurotransmission, it may help protect neurons from excitotoxicity associated with neurodegenerative diseases. Its low toxicity profile further enhances its potential as a therapeutic agent in neurological contexts .

Analgesic and Sedative Properties

In addition to its antitumor and neuroprotective activities, this compound has been noted for its analgesic and sedative effects. Various studies have reported that AACB derivatives can alleviate pain and induce sedation in animal models, suggesting their utility in pain management therapies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Structure-activity relationship (SAR) studies have indicated that modifications to the cyclobutane ring or the aminoethyl side chain can significantly influence the biological activity of the compound .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against glioblastoma cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection in Animal Models

In a model of traumatic brain injury, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. The protective effect was linked to decreased levels of excitatory neurotransmitters post-injury .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid HClC₇H₁₂ClN₂O₂Antitumor, neuroprotective
N-(2-aminoethyl)cyclopropanecarboxamide HClC₇H₁₅ClN₂OAntimicrobial
N-(2-aminoethyl)cyclohexanecarboxamide HClC₈H₁₉ClN₂OAnalgesic

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-2-1-5-3-6(4-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

NSBZVZDGQAOARB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCN.Cl

Origin of Product

United States

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